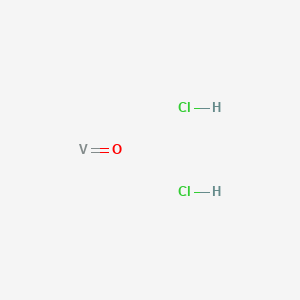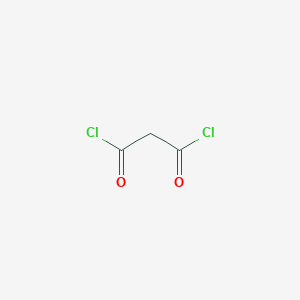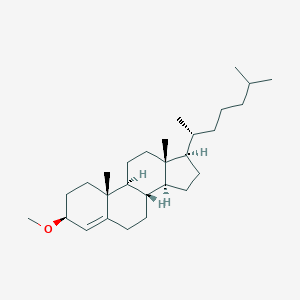
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile
Overview
Description
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is a laboratory chemical . It is also known as 2-[3,5-Di(tert-butyl)-4-hydroxyphenyl]acetonitrile .
Molecular Structure Analysis
The molecular formula of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is C16H23NO . The compound contains a total of 41 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
The molecular weight of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is 245.36 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It also has 3 rotatable bonds .Scientific Research Applications
Solvolysis Studies
The compound has been used in solvolysis studies . Specifically, the solvolysis of 3,5-di-tert-butyl-4-hydroxybenzyl acetate in alcohol solutions involves the intermediate formation of 2,6-di-tert-butyl-4-methylene-1-benzoquinone . This intermediate further takes up a molecule of the alcohol .
Safety and Hazards
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of exposure, it is advised to wash with plenty of soap and water, remove the victim to fresh air, and call a poison center or doctor/physician .
properties
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQZSRGZHCDMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346841 | |
| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1611-07-0 | |
| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

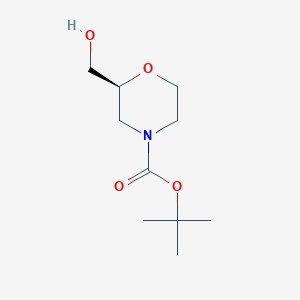

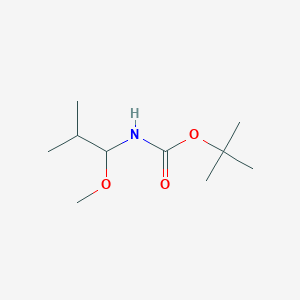
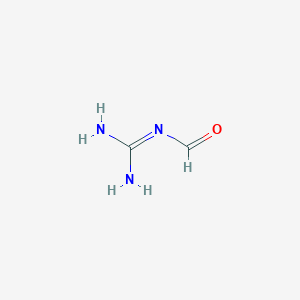
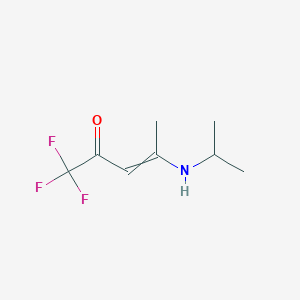
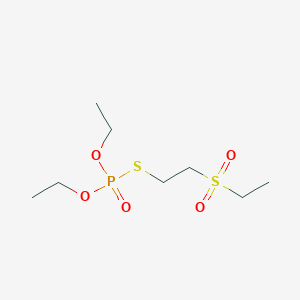
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)

![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)

